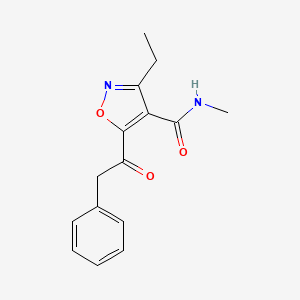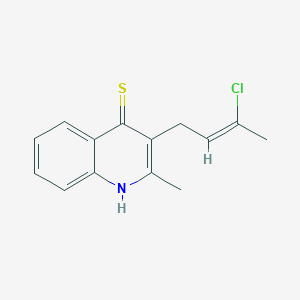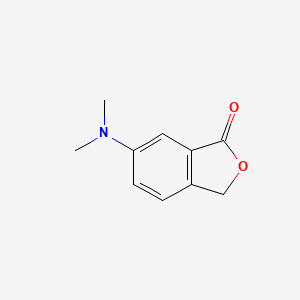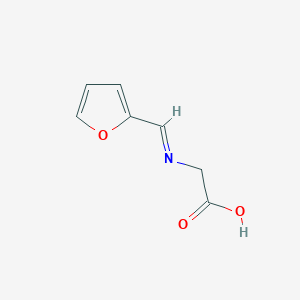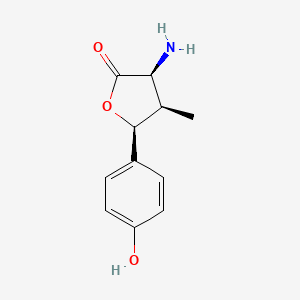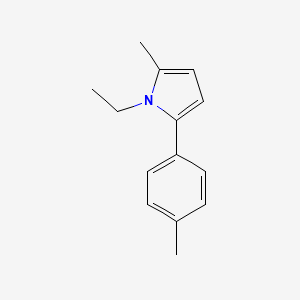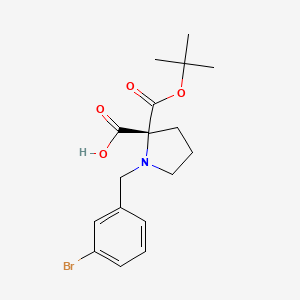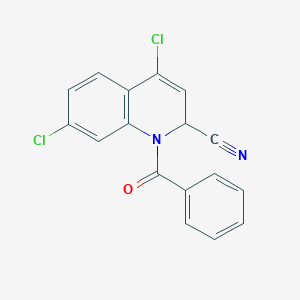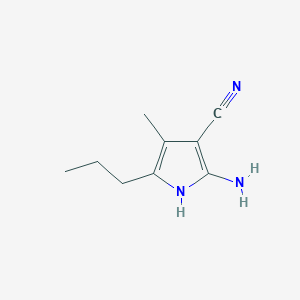
2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as organocatalysts or metal-based catalysts are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-5-ethyl-4-methyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-propyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-3-4-8-6(2)7(5-10)9(11)12-8/h12H,3-4,11H2,1-2H3 |
Clé InChI |
QYWFUKYARLUCPD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(N1)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


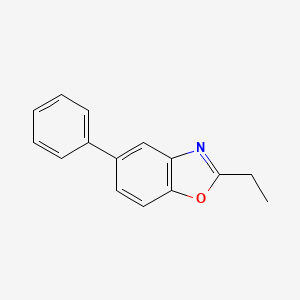
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

